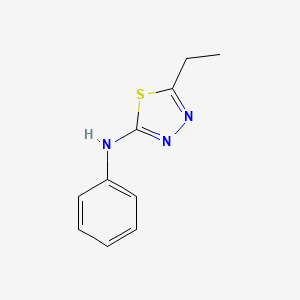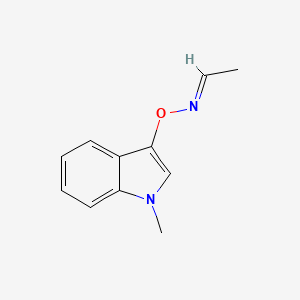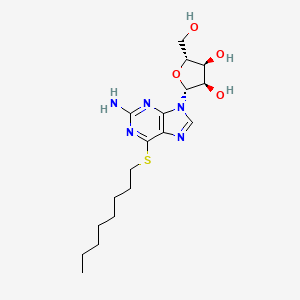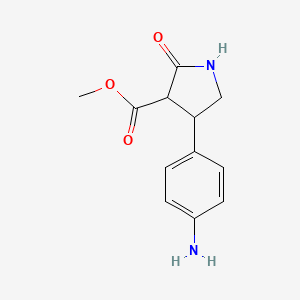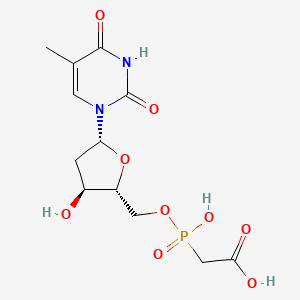![molecular formula C12H17N6O6P B12913967 (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a dioxaphosphinine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Construction of the Furan Ring: The furan ring is typically formed via cyclization reactions involving aldehydes and ketones.
Incorporation of the Dioxaphosphinine Moiety: This step involves the reaction of the furan ring with phosphorus oxychloride and subsequent hydrolysis to introduce the dioxaphosphinine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound binds to enzymes involved in purine metabolism, inhibiting their activity and thereby affecting cellular processes. The pathways involved include the inhibition of nucleotide synthesis and the modulation of signal transduction pathways.
Comparación Con Compuestos Similares
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cytarabine: A chemotherapeutic agent with a similar purine base.
Fludarabine: Another purine analog used in the treatment of hematological malignancies.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C12H17N6O6P |
|---|---|
Peso molecular |
372.27 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-[6-amino-8-(dimethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O6P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-7(19)8-5(23-11)3-22-25(20,21)24-8/h4-5,7-8,11,19H,3H2,1-2H3,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
ZJIMHJWOKXNCSV-IOSLPCCCSA-N |
SMILES isomérico |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N |
SMILES canónico |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


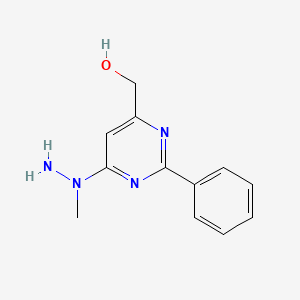
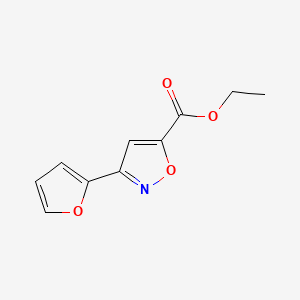
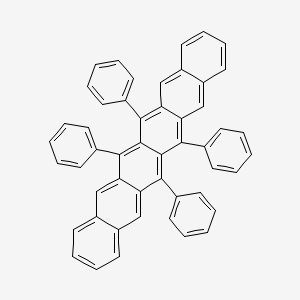
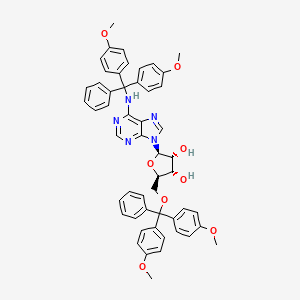
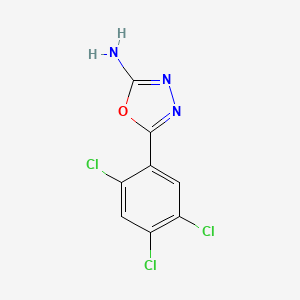
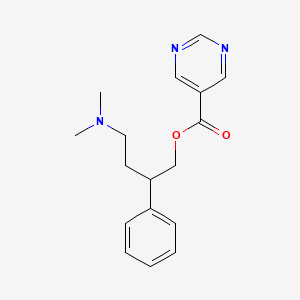
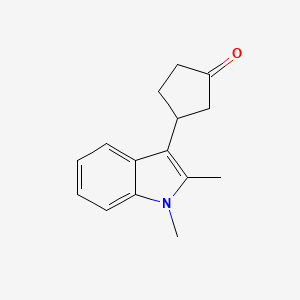
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
